molecular formula C8H12N2 B14026487 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 858511-18-9

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B14026487
CAS No.: 858511-18-9
M. Wt: 136.19 g/mol
InChI Key: IHNKMJLDBGGAOD-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings. It has garnered interest in various fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with suitable aldehydes or ketones under reflux conditions in the presence of ethanol . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired imidazo[1,2-a]pyridine structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and catalyst-free conditions, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, N-oxides, and hydrogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic pathways. The compound’s anti-inflammatory effects are believed to result from its interaction with inflammatory mediators, reducing their activity and production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific ring structure and the presence of a methyl group, which influences its chemical reactivity and biological activity.

Properties

CAS No.

858511-18-9

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H12N2/c1-7-6-10-5-3-2-4-8(10)9-7/h6H,2-5H2,1H3

InChI Key

IHNKMJLDBGGAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCCCC2=N1

Origin of Product

United States

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